molecular formula C15H18N6O3 B3190534 5-Methyltetrahydropteroic acid CAS No. 4349-41-1

5-Methyltetrahydropteroic acid

Cat. No.: B3190534
CAS No.: 4349-41-1
M. Wt: 330.34 g/mol
InChI Key: OCWWMSJBVHBZEF-UHFFFAOYSA-N
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Description

5-Methyltetrahydropteroic acid is a chemical compound with the molecular formula C15H18N6O3. It is a derivative of tetrahydrofolic acid and plays a crucial role in various biochemical processes, particularly in the metabolism of folates. This compound is significant in the field of medicinal chemistry due to its involvement in the synthesis of nucleotides and amino acids.

Mechanism of Action

Target of Action

5-Methyltetrahydropteroic acid, also known as 5-methyltetrahydrofolic acid, primarily targets the enzyme methylenetetrahydrofolate reductase . This enzyme plays a crucial role in the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate . The compound is also used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases .

Mode of Action

This compound acts as both a cofactor and substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolate-homocysteine S-methyltransferase . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate .

Biochemical Pathways

The compound is involved in the folate metabolic pathway. It is generated from dietary folates and folic acid before being released into the circulation . Once inside cells, it undergoes metabolic conversions to polyglutamate forms for tissue retention . It plays a crucial role in folate metabolism, serving as a transport form for various intracellular metabolic processes .

Pharmacokinetics

This compound is absorbed in the proximal small intestine through the proton coupled folate transporter . It circulates either freely or loosely bound to plasma proteins . The primary transporter for this compound and other reduced folates in plasma is the reduced folate carrier-1 . Bioavailability studies have provided strong evidence that this compound is at least as effective as folic acid in improving folate status .

Result of Action

The action of this compound results in the recycling of homocysteine back to methionine . This process is crucial for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as L-5-Methyltetrahydropteroic acid is susceptible to thermal degradation . Therefore, it is necessary to assess its stability parameters to ensure that a supplement is efficacious and provides the desired dosage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyltetrahydropteroic acid typically involves the reduction of folic acid to tetrahydrofolic acid, followed by methylation. One common method includes mixing L-5-methyltetrahydrofolic acid with water and adding a 30% sodium hydroxide solution under nitrogen protection. The reaction is carried out at temperatures between 80°C to 90°C for 8 to 10 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the reduction of folic acid, followed by methylation and diastereoselective crystallization in water to obtain the calcium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methyltetrahydropteroic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into its oxidized form.

    Reduction: The compound can be reduced back to its tetrahydro form.

    Substitution: Various substituents can be introduced into the molecule under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further biochemical applications .

Scientific Research Applications

5-Methyltetrahydropteroic acid has numerous applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

    Biology: The compound is involved in studies related to folate metabolism and its role in cellular processes.

    Medicine: It is used in the development of drugs targeting folate pathways, particularly in cancer treatment and prenatal supplements.

    Industry: The compound is utilized in the production of fortified foods and dietary supplements.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in methylation reactions and its higher bioavailability compared to folic acid. Its ability to bypass certain metabolic steps makes it particularly useful for individuals with genetic mutations affecting folate metabolism .

Properties

IUPAC Name

4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-21-10(6-17-9-4-2-8(3-5-9)14(23)24)7-18-12-11(21)13(22)20-15(16)19-12/h2-5,10,17H,6-7H2,1H3,(H,23,24)(H4,16,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWWMSJBVHBZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-41-1
Record name 5-Methyltetrahydropteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYLTETRAHYDROPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NS5UUE84Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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